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Compound of Interest

Compound Name: 113-016B

Cat. No.: B15597133

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the preparation and
characterization of lipid nanoparticles (LNPs) utilizing the ionizable lipid 113-O12B for the
encapsulation of messenger RNA (mMRNA). This protocol is intended for research purposes to
facilitate the development of mMRNA-based vaccines and therapeutics. The ionizable lipid 113-
012B has been identified in literature for its potential in targeted delivery to lymph nodes, a
critical aspect of vaccine efficacy.

Introduction

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, including
MRNA vaccines. The composition of the LNP is critical for its stability, encapsulation efficiency,
and in vivo performance. The formulation described here is based on a four-component lipid
mixture, with 113-O12B as the ionizable cationic lipid, which plays a key role in mMRNA
encapsulation and endosomal escape. The other components include a phospholipid,
cholesterol, and a PEGylated lipid, which contribute to the structural integrity and stability of the
nanoparticle.

This protocol will guide users through the preparation of the lipid and mRNA solutions, the
microfluidic-based nanoparticle assembly, and the essential characterization assays to ensure
the quality of the LNP formulation.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15597133?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Materials and Reagents
Lipids and Chemicals

Component

Supplier

Catalog Number Storage

113-012B

(As available)

- -20°C

1,2-dioleoyl-sn-
glycero-3-
phosphoethanolamine
(DOPE)

(As available)

- -20°C

Cholesterol

(As available)

- Room Temp

1,2-dimyristoyl-sn-
glycero-3-
phosphoethanolamine
-N-
[methoxy(polyethylene
glycol)-2000] (DMG-
PEG 2000)

(As available)

- -20°C

Ethanol, USP Grade,
200 Proof

(As available)

- Room Temp

Sodium Acetate or

Sodium Citrate

(As available)

- Room Temp

Nuclease-free Water

(As available)

- Room Temp

Phosphate Buffered
Saline (PBS), 1X,

RNase-free

(As available)

- Room Temp

Quant-iT RiboGreen
RNA Assay Kit

(As available)

- 4°C, -20°C

Triton X-100

(As available)

- Room Temp

MRNA
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The mRNA construct should be of high purity and integrity. For vaccine applications, this would
typically encode the antigen of interest. The concentration of the mRNA stock solution should
be accurately determined by UV-Vis spectrophotometry.

Experimental Protocols

Preparation of Stock Solutions
3.1.1. Lipid Stock Solutions in Ethanol

e Prepare individual stock solutions of 113-012B, DOPE, Cholesterol, and DMG-PEG 2000 in
100% ethanol. The exact concentrations will depend on the desired final lipid concentration
and batch size. A common starting point is to prepare stock solutions in the range of 10-25
mg/mL.

o Ensure all lipids are completely dissolved. Gentle warming or vortexing may be required.

o Store the lipid stock solutions at -20°C under an inert atmosphere (e.g., argon) to prevent
oxidation.

3.1.2. Lipid Mixture (Organic Phase)

 In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar
ratio. Based on the literature for 113-O12B LNPs, the molar ratio is:

o 113-0O12B : DOPE : Cholesterol : DMG-PEG 2000=16:4.8:3:2.4

e Add 100% ethanol to the lipid mixture to achieve the desired final total lipid concentration for
the organic phase. A typical starting concentration is in the range of 10-20 mM total lipid.

3.1.3. mRNA Solution (Aqueous Phase)

o Prepare a sterile, RNase-free aqueous buffer. A commonly used buffer is 50 mM sodium
citrate or sodium acetate, pH 4.0.

o Thaw the mRNA stock solution on ice.
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o Dilute the mRNA in the acidic buffer to the desired concentration. The final concentration will
depend on the target mMRNA-to-lipid ratio.

LNP Formulation using Microfluidics

This protocol assumes the use of a microfluidic mixing device, such as a NanoAssemblr
platform.

o System Preparation: Prime the microfluidic system with ethanol and the aqueous buffer
according to the manufacturer's instructions to remove any air bubbles and equilibrate the
channels.

e Loading Syringes:

o Load the prepared lipid mixture (organic phase) into a syringe for the organic inlet of the
microfluidic cartridge.

o Load the mRNA solution (aqueous phase) into a separate syringe for the aqueous inlet.
e Microfluidic Mixing:

o Set the total flow rate (TFR) and the flow rate ratio (FRR) on the instrument. A common
starting pointis a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

o Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-
assemble into nanoparticles, encapsulating the mRNA.

e Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge
into a sterile, RNase-free tube.

Downstream Processing: Dialysis and Concentration

» To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP dispersion
against sterile, RNase-free 1X PBS (pH 7.4).

» Use a dialysis cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20
kDa.
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» Perform dialysis at 4°C for at least 6 hours, with at least two changes of the dialysis buffer.

o After dialysis, the LNP suspension can be concentrated if necessary using a centrifugal filter
unit with an appropriate MWCO (e.g., 100 kDa).

Sterile Filtration

e For in vitro and in vivo studies, sterile filter the final LNP formulation through a 0.22 pm
syringe filter.

Characterization of 113-012B LNPs
Particle Size, Polydispersity Index (PDI), and Zeta
Potential

Protocol:

o Dilute a small aliquot of the LNP suspension in 1X PBS to a suitable concentration for
measurement.

o Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a Dynamic
Light Scattering (DLS) instrument.

e Perform the measurement at 25°C.

Table 1: Representative Physicochemical Properties of 113-0O12B LNPs

Parameter Target Range

Size (Z-average) 80 - 150 nm
Polydispersity Index (PDI) <0.2

Zeta Potential Near-neutral at pH 7.4

MRNA Encapsulation Efficiency

Protocol using Quant-iT RiboGreen Assay:
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e Prepare a standard curve of the free mRNA in the appropriate buffer.
e Prepare two sets of diluted LNP samples in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

» To one set of samples, add a surfactant solution (e.g., 2% Triton X-100) to lyse the LNPs and
release the encapsulated mRNA. Incubate for 10-15 minutes at 37°C. The other set will be
used to measure the amount of free (unencapsulated) mRNA.

e Add the RiboGreen reagent to both the standards and the LNP samples (with and without
Triton X-100).

¢ Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.
o Calculate the encapsulation efficiency (EE%) using the following formula:

EE (%) = [(Total mRNA fluorescence after lysis) - (Free mRNA fluorescence before lysis)] /
(Total MRNA fluorescence after lysis) * 100

Table 2: Representative Encapsulation Efficiency of 113-012B LNPs

Parameter Target Value

Encapsulation Efficiency > 90%

Visualization of Workflows
LNP Preparation Workflow
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Solution Preparation

Characterization
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Caption: Workflow for 113-O12B LNP preparation and characterization.

RiboGreen Assay Principle
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Caption: Principle of the RiboGreen assay for encapsulation efficiency.

Conclusion

This protocol provides a comprehensive guide for the preparation and characterization of 113-
012B containing LNPs for mRNA delivery. Adherence to these steps will enable researchers to
produce consistent and well-characterized nanoparticles for further in vitro and in vivo
evaluation in the context of vaccine and therapeutic development. Optimization of certain
parameters, such as flow rates and lipid concentrations, may be necessary depending on the
specific mMRNA cargo and experimental goals.

¢ To cite this document: BenchChem. [Step-by-Step Guide to 113-012B LNP Preparation for
MRNA Vaccines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597133#step-by-step-guide-to-113-016b-Inp-
preparation-for-mrna-vaccines]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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